![molecular formula C23H19N3O2S B12444944 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)
2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves several steps. One common synthetic route starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions. The intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and aniline derivatives to afford the final product .
Análisis De Reacciones Químicas
2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with DNA and proteins have been explored, providing insights into its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the enzyme’s active site, preventing its normal function. Molecular docking studies have shown that the compound exhibits strong binding affinity to the target protein, which is crucial for its inhibitory activity .
Comparación Con Compuestos Similares
Similar compounds to 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide include other oxadiazole derivatives such as:
- 5-phenyl-1,3,4-oxadiazole-2-thione
- 5-benzyl-1,3,4-oxadiazole-2-thione
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy)phthalonitrile
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its benzylsulfanyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H19N3O2S |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19N3O2S/c27-21(16-29-15-17-7-3-1-4-8-17)24-20-13-11-19(12-14-20)23-26-25-22(28-23)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,24,27) |
Clave InChI |
HPLWGIUIWFKPOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



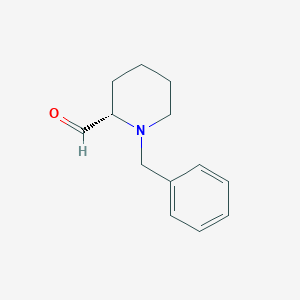


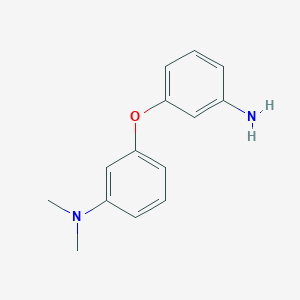
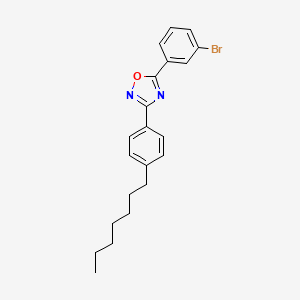

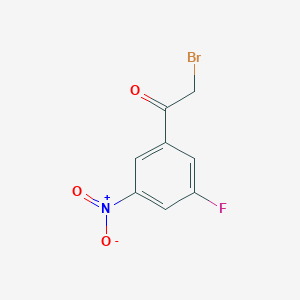



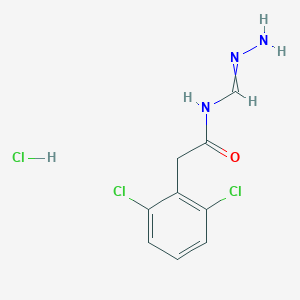
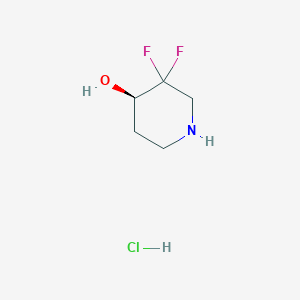
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)
